molecular formula C13H18ClNO5 B4041978 3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

Cat. No.: B4041978
M. Wt: 303.74 g/mol
InChI Key: WSJQTIFVVNUBQR-UHFFFAOYSA-N
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Description

3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid is a chemical compound that combines the properties of an amine and an oxalic acid

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions in the study or application of this compound would depend on its intended use. For instance, if it’s a pharmaceutical compound, future directions might include clinical trials and drug optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 2-chlorophenol with N,N-dimethylpropan-1-amine under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the phenol group, allowing it to react with the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)propionic acid: A chiral phenoxy acid herbicide.

    4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid: An inhibitor of TMEM206 mediated currents.

    2-(3-Chlorophenoxy)-2-methylpropanoic acid: A compound with similar structural features.

Uniqueness

3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.C2H2O4/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12;3-1(4)2(5)6/h3-4,6-7H,5,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJQTIFVVNUBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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